N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzenesulfonamide moieties
Mechanism of Action
Target of Action
The compound “N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” contains a sulfonamide group, which is commonly found in many drugs such as antibiotics and diuretics. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
By binding to the enzyme, they prevent the production of dihydrofolic acid, a precursor of folic acid, thus inhibiting bacterial growth .
Biochemical Pathways
The compound may affect the folic acid synthesis pathway in bacteria, leading to their inability to synthesize nucleic acids and proteins, which are essential for growth and reproduction .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The potential result of the action of this compound could be the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide
- N-(thiophen-2-ylmethyl)-3,4-dimethylbenzenesulfonamide
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Uniqueness
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-15-7-8-19(13-16(15)2)25(21,22)20(14-17-5-3-11-23-17)10-9-18-6-4-12-24-18/h3-8,11-13H,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCUJCJGYCCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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